

An In-depth Technical Guide to 3-(3-Methylphenoxy)azetidine

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Compound of Interest

Compound Name: 3-(3-Methylphenoxy)azetidine

Cat. No.: B1343967

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological significance of **3-(3-Methylphenoxy)azetidine**. The information is intended to serve as a valuable resource for professionals engaged in chemical research and drug discovery.

Molecular Structure and Physicochemical Properties

3-(3-Methylphenoxy)azetidine is a heterocyclic organic compound featuring a four-membered azetidine ring linked to a 3-methylphenoxy group via an ether bond. The structural details and key physicochemical properties are summarized below.

Table 1: Molecular and Physicochemical Properties of **3-(3-Methylphenoxy)azetidine**

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₃ NO	PubChem[1]
Molecular Weight	163.22 g/mol	Guidechem[2]
Monoisotopic Mass	163.09972 Da	PubChem[1]
SMILES	<chem>CC1=CC(=CC=C1)OC2CNC2</chem>	PubChem[1]
InChI	InChI=1S/C10H13NO/c1-8-3-2-4-9(5-8)12-10-6-11-7-10/h2-5,10-11H,6-7H2,1H3	PubChem[1]
InChIKey	JBYYBRKRSBFVSE-UHFFFAOYSA-N	PubChem[1]
Predicted XLogP3	2.1	PubChem[1]
Topological Polar Surface Area (TPSA)	21.3 Å ²	Guidechem[2]
Hydrogen Bond Donor Count	1	Guidechem[2]
Hydrogen Bond Acceptor Count	2	Guidechem[2]
Rotatable Bond Count	2	Guidechem[2]

Note: Most physicochemical properties are computationally predicted and await experimental verification.

Spectroscopic Data

Experimental spectroscopic data for **3-(3-Methylphenoxy)azetidine** is not readily available in the public domain. However, predicted spectral characteristics can be inferred from the analysis of its structural motifs.

Table 2: Predicted Spectroscopic Data for **3-(3-Methylphenoxy)azetidine**

Spectroscopy Type	Predicted Peaks/Signals
^1H -NMR	Aromatic protons (m-cresol moiety): ~6.7-7.2 ppm; Azetidine ring protons (O-CH, CH ₂): ~3.5-5.0 ppm; Methyl group protons: ~2.3 ppm.
^{13}C -NMR	Aromatic carbons: ~110-160 ppm; Azetidine ring carbons: ~50-70 ppm; Methyl carbon: ~21 ppm.
IR Spectroscopy	C-O-C stretching (ether): ~1250-1050 cm ⁻¹ ; C-N stretching (azetidine): ~1200-1020 cm ⁻¹ ; N-H stretching (azetidine): ~3500-3300 cm ⁻¹ (broad); Aromatic C-H stretching: ~3100-3000 cm ⁻¹ ; Aliphatic C-H stretching: ~3000-2850 cm ⁻¹ .
Mass Spectrometry (MS)	Predicted [M+H] ⁺ : m/z 164.1070. [1]

Synthesis of 3-(3-Methylphenoxy)azetidine

A specific, validated synthesis protocol for **3-(3-Methylphenoxy)azetidine** is not publicly documented. However, a plausible synthetic route can be designed based on established methods for the synthesis of 3-phenoxyazetidine derivatives. A common approach involves the Williamson ether synthesis.

This protocol outlines a general procedure for the synthesis of **3-(3-Methylphenoxy)azetidine**.

Step 1: N-protection of 3-hydroxyazetidine.

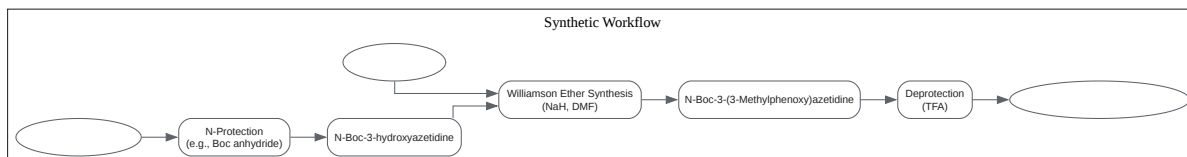
- To a solution of 3-hydroxyazetidine in a suitable solvent (e.g., dichloromethane), add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine).
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
- Work up the reaction to isolate the N-protected 3-hydroxyazetidine.

Step 2: Williamson Ether Synthesis.

- In a flame-dried flask under an inert atmosphere, dissolve 3-methylphenol in a polar aprotic solvent (e.g., DMF or DMSO).
- Add a strong base (e.g., sodium hydride) portion-wise at 0 °C to deprotonate the phenol, forming the corresponding phenoxide.
- Add the N-protected 3-hydroxyazetidine (activated as a tosylate or mesylate, or directly using a Mitsunobu reaction) to the reaction mixture.
- Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and stir until completion.
- Cool the reaction mixture and quench with water. Extract the product with a suitable organic solvent.
- Purify the crude product by column chromatography to obtain N-protected **3-(3-methylphenoxy)azetidine**.

Step 3: Deprotection.

- Dissolve the N-protected **3-(3-methylphenoxy)azetidine** in a suitable solvent.
- Add a deprotecting agent (e.g., trifluoroacetic acid for a Boc group).
- Stir the reaction at room temperature until the deprotection is complete.
- Neutralize the reaction mixture and extract the final product, **3-(3-Methylphenoxy)azetidine**.
- Purify the final compound by column chromatography or distillation.



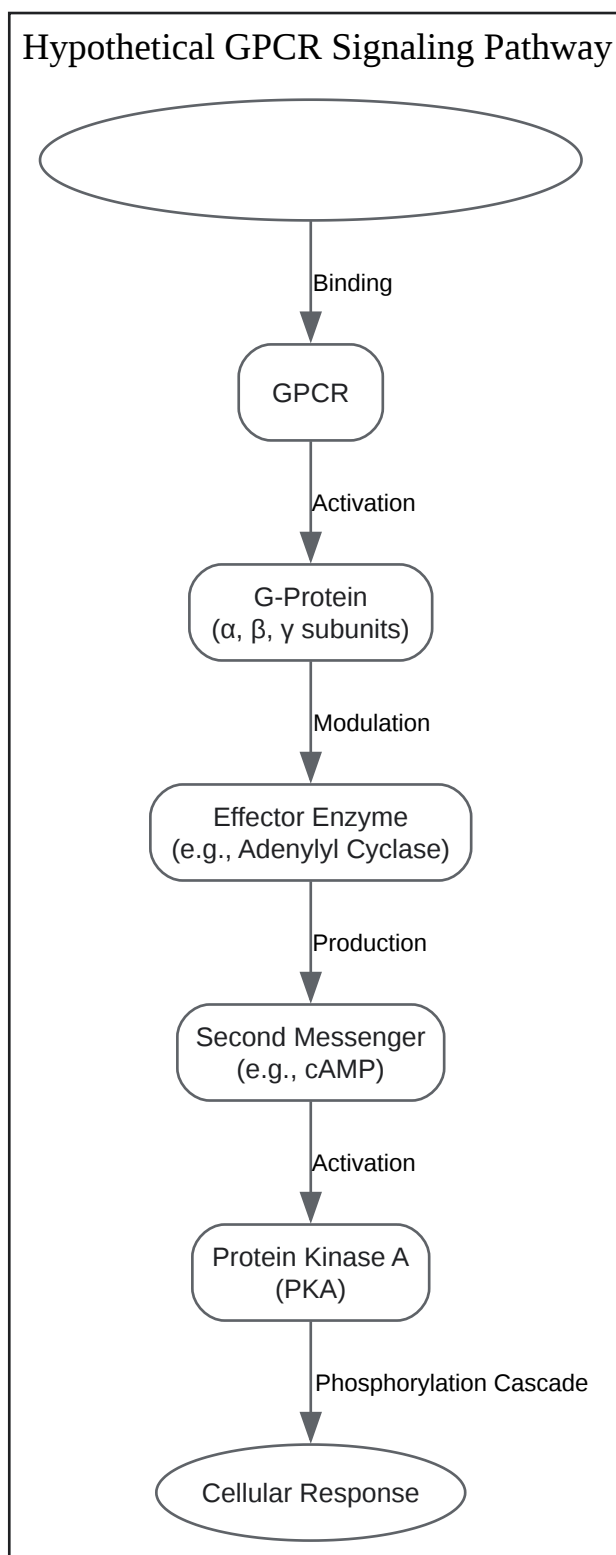
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Proposed synthetic workflow for **3-(3-Methylphenoxy)azetidine**.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for **3-(3-Methylphenoxy)azetidine**, the azetidine and phenoxy moieties are present in numerous biologically active compounds. Azetidine derivatives are known to exhibit a wide range of pharmacological activities, including acting as enzyme inhibitors and receptor modulators. Phenoxy derivatives also have a history of diverse biological applications.

Given the structural similarity to compounds that interact with G-protein coupled receptors (GPCRs), a hypothetical signaling pathway is presented below to illustrate a potential mechanism of action for this class of compounds.

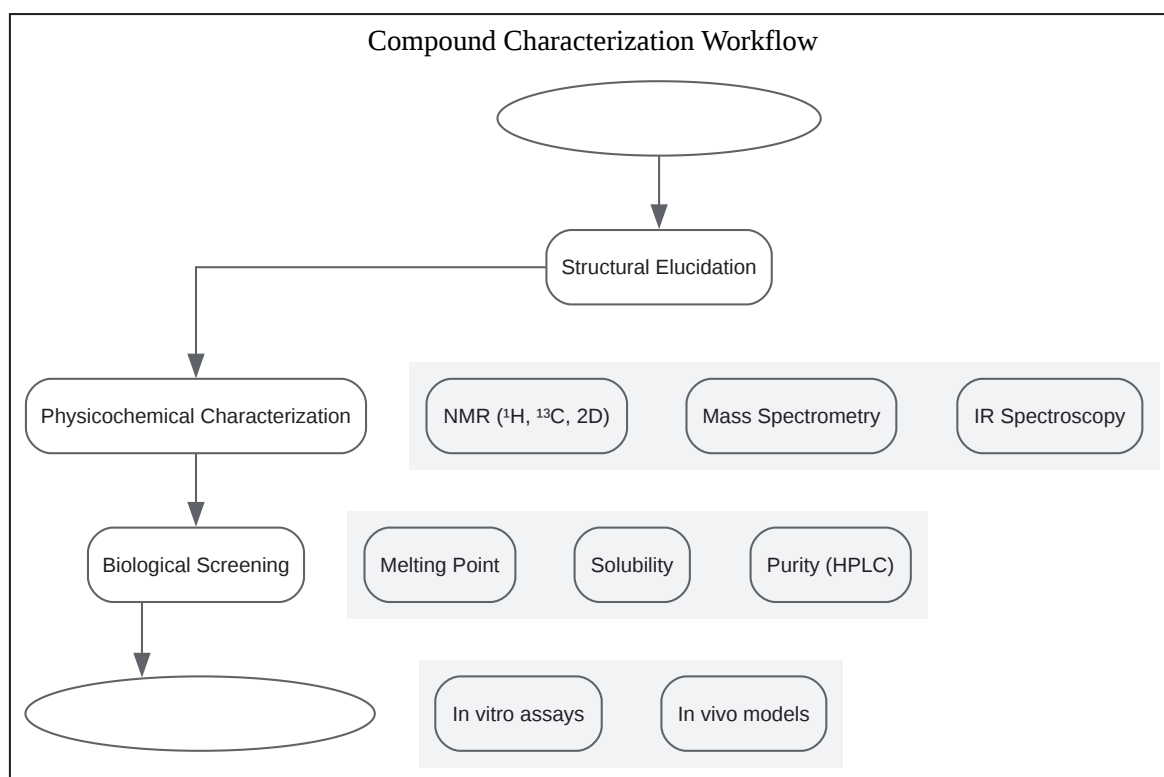


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Hypothetical GPCR signaling pathway for a phenoxyazetidine analog.

Experimental Workflow for Compound Characterization

For any newly synthesized compound like **3-(3-Methylphenoxy)azetidine**, a systematic workflow is essential for its complete characterization.



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General workflow for the characterization of a novel compound.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
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